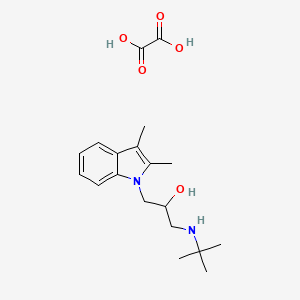

1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate

Description

1-(tert-Butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate is a β-amino alcohol derivative with a tertiary butylamine group and a substituted indole moiety. The oxalate salt enhances its stability and solubility for pharmaceutical applications. Structurally, it features a propan-2-ol backbone bridging a tert-butylamino group and a 2,3-dimethylindol-1-yl substituent. This compound shares similarities with β-blockers like timolol and penbutolol, which also contain tertiary alkylamino groups and aryloxy/propanolamine pharmacophores .

Properties

IUPAC Name |

1-(tert-butylamino)-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.C2H2O4/c1-12-13(2)19(16-9-7-6-8-15(12)16)11-14(20)10-18-17(3,4)5;3-1(4)2(5)6/h6-9,14,18,20H,10-11H2,1-5H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAYIWZNHUVOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNC(C)(C)C)O)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

Attachment of the Propanol Chain: The propanol chain is attached via a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a hydroxyl group.

Addition of the tert-Butylamino Group: The tert-butylamino group is introduced through a nucleophilic substitution reaction, typically using tert-butylamine.

Formation of the Oxalate Salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The indole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.

Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(tert-butylamino)-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. The tert-butylamino group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally analogous to several β-amino alcohol derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Structural Differentiation

- Indole Substitution: Unlike penbutolol (phenoxy-based) or timolol analogs (thiadiazolyloxy), the target compound features a 2,3-dimethylindole group. This substitution may enhance lipophilicity and receptor binding compared to simpler aryloxy derivatives .

- Amino Group: The tert-butylamino group confers metabolic stability, similar to penbutolol, but contrasts with the butylamino or benzylamino groups in related compounds .

- Counterion: The oxalate salt distinguishes it from free bases like 1-(butylamino)-3-(indol-4-yloxy)propan-2-ol, improving solubility for formulation .

Pharmacological Profiles

- β-Blocker Activity : Penbutolol and timolol are established β-blockers, while the target compound’s indole substitution may shift selectivity toward serotonin or adrenergic receptors, as seen in carbazole derivatives .

Key Research Findings

- Stability: Oxalate salts of β-amino alcohols exhibit superior shelf-life compared to free bases, critical for pharmaceutical storage .

- Toxicity: Safety data for ethyl indole-propanoate derivatives () highlight the need for rigorous toxicity profiling of the target compound, particularly for hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.